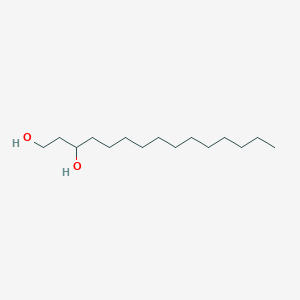![molecular formula C21H22I2O4 B8202081 (R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B8202081.png)
(R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,6’-Diiodo-7,7’-bis(methoxymethoxy)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is a complex organic compound characterized by its unique spirobi[indene] structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,6’-Diiodo-7,7’-bis(methoxymethoxy)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the spirobi[indene] core, which can be derived from indene through a series of cyclization reactions.
Methoxymethoxylation: The methoxymethoxy groups are introduced via a protection reaction, where the hydroxyl groups are converted to methoxymethyl ethers using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atoms, potentially replacing them with hydrogen atoms or other substituents.
Substitution: The iodine atoms can be substituted with various nucleophiles, such as thiols, amines, or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium thiolate (NaSR) or sodium azide (NaN3) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated or hydrogenated derivatives.
Substitution: Formation of substituted spirobi[indene] derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-6,6’-Diiodo-7,7’-bis(methoxymethoxy)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of iodine-containing molecules with biological systems. Its methoxymethoxy groups provide sites for further functionalization, enabling the attachment of various biomolecules for targeted studies.
Medicine
Potential applications in medicine include the development of radiolabeled compounds for imaging and diagnostic purposes. The iodine atoms can be replaced with radioactive isotopes, making it useful in techniques like positron emission tomography (PET).
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of ®-6,6’-Diiodo-7,7’-bis(methoxymethoxy)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] depends on its specific application. In chemical reactions, its iodine atoms and methoxymethoxy groups play crucial roles in determining its reactivity and interaction with other molecules. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, would depend on its ability to form specific binding interactions, influenced by its stereochemistry and functional groups.
Comparison with Similar Compounds
Similar Compounds
6,6’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]: Lacks the methoxymethoxy groups, making it less versatile for further functionalization.
7,7’-Bis(methoxymethoxy)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]: Lacks the iodine atoms, affecting its reactivity in substitution reactions.
6,6’-Dibromo-7,7’-bis(methoxymethoxy)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]: Bromine atoms instead of iodine, which may alter its reactivity and applications.
Uniqueness
®-6,6’-Diiodo-7,7’-bis(methoxymethoxy)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is unique due to the combination of iodine atoms and methoxymethoxy groups, providing a balance of reactivity and functionalization potential. This makes it a valuable compound for diverse applications in scientific research and industry.
Properties
IUPAC Name |
5,5'-diiodo-4,4'-bis(methoxymethoxy)-3,3'-spirobi[1,2-dihydroindene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22I2O4/c1-24-11-26-19-15(22)5-3-13-7-9-21(17(13)19)10-8-14-4-6-16(23)20(18(14)21)27-12-25-2/h3-6H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTHSIWHIOFVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC2=C1C3(CC2)CCC4=C3C(=C(C=C4)I)OCOC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22I2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
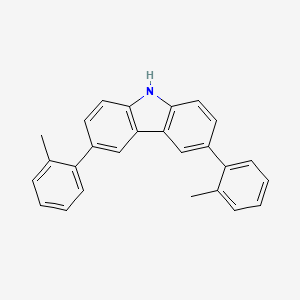
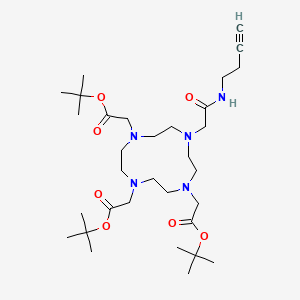

![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8202024.png)
![(S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B8202028.png)

![(R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8202041.png)
![9-([1,1'-Biphenyl]-3-yl)-9'-(4-bromophenyl)-9H,9'H-3,3'-bicarbazole](/img/structure/B8202050.png)
![7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol](/img/structure/B8202057.png)
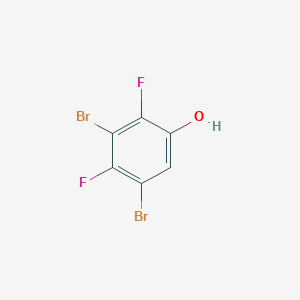
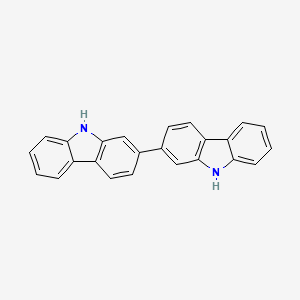
![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide](/img/structure/B8202085.png)
![7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8202096.png)
